molecular formula C20H23N5O6 B14259636 5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 168400-08-6

5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B14259636
CAS No.: 168400-08-6
M. Wt: 429.4 g/mol
InChI Key: UVFDTOSPJSYMSU-UHFFFAOYSA-N
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Description

5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinylidene group, a nitrophenyl moiety, and a tetrahydropyridine ring, making it a unique and versatile molecule for chemical studies.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, while the nitrophenyl moiety can participate in electron transfer reactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar compounds include other hydrazinylidene derivatives and nitrophenyl-containing molecules. Compared to these compounds, 5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity.

Properties

CAS No.

168400-08-6

Molecular Formula

C20H23N5O6

Molecular Weight

429.4 g/mol

IUPAC Name

2-hydroxy-5-[(4-methoxy-2-nitrophenyl)diazenyl]-4-methyl-6-oxo-1-(3-propan-2-yloxypropyl)pyridine-3-carbonitrile

InChI

InChI=1S/C20H23N5O6/c1-12(2)31-9-5-8-24-19(26)15(11-21)13(3)18(20(24)27)23-22-16-7-6-14(30-4)10-17(16)25(28)29/h6-7,10,12,26H,5,8-9H2,1-4H3

InChI Key

UVFDTOSPJSYMSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)CCCOC(C)C)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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